molecular formula C16H17ClN2O2 B5381457 2-(4-chlorophenoxy)-N-(pyridin-2-ylmethyl)butanamide

2-(4-chlorophenoxy)-N-(pyridin-2-ylmethyl)butanamide

Cat. No.: B5381457
M. Wt: 304.77 g/mol
InChI Key: OGVAUYYOSZCJEX-UHFFFAOYSA-N
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Description

2-(4-chlorophenoxy)-N-(pyridin-2-ylmethyl)butanamide is an organic compound that features a chlorophenoxy group and a pyridinylmethyl group attached to a butanamide backbone

Properties

IUPAC Name

2-(4-chlorophenoxy)-N-(pyridin-2-ylmethyl)butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClN2O2/c1-2-15(21-14-8-6-12(17)7-9-14)16(20)19-11-13-5-3-4-10-18-13/h3-10,15H,2,11H2,1H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGVAUYYOSZCJEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NCC1=CC=CC=N1)OC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenoxy)-N-(pyridin-2-ylmethyl)butanamide typically involves the reaction of 4-chlorophenol with pyridine-2-carboxaldehyde to form an intermediate, which is then reacted with butanoyl chloride under basic conditions to yield the final product. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenoxy)-N-(pyridin-2-ylmethyl)butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: Halogen substitution reactions can occur, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Halogenation reactions may involve reagents like chlorine or bromine under controlled conditions.

Major Products Formed

The major products formed from these reactions include various substituted derivatives, oxides, and amine compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(4-chlorophenoxy)-N-(pyridin-2-ylmethyl)butanamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is

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